1,3-Difluoro-2-methoxy-4-nitrobenzene
Description
Contextual Significance of Fluorinated Nitroaromatic Compounds in Advanced Organic Chemistry
Fluorinated nitroaromatic compounds are a class of molecules that have garnered considerable attention in various fields of chemistry, particularly in medicinal and materials science. researchgate.netnumberanalytics.com The introduction of fluorine atoms into an aromatic ring can profoundly alter the molecule's physical, chemical, and biological properties. numberanalytics.com
The high electronegativity of fluorine can influence the electron density of the aromatic ring, affecting its reactivity in chemical transformations. numberanalytics.com Specifically, the presence of fluorine can enhance the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism, a desirable trait in drug design. tandfonline.com Furthermore, fluorine substitution can impact a compound's lipophilicity, which in turn can affect its membrane permeability and bioavailability.
The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. This reactivity makes nitroaromatic compounds versatile intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, dyes, and polymers. nih.gov The combined presence of both fluorine and a nitro group on a benzene (B151609) ring creates a unique electronic environment that can be exploited for various synthetic applications.
Scope and Objectives of Research on 1,3-Difluoro-2-methoxy-4-nitrobenzene
While specific research objectives for this compound have not been explicitly detailed in available literature, the general goals for investigating novel compounds of this class can be inferred. Research would likely focus on several key areas:
Synthetic Methodology: Developing efficient and regioselective methods for its synthesis. The synthesis of polysubstituted benzenes often requires careful strategic planning to introduce multiple substituents in the correct positions.
Physicochemical Properties: Characterizing its physical and chemical properties, such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry). These data are fundamental for its identification and for predicting its behavior in chemical reactions.
Reactivity Studies: Investigating its reactivity in various organic reactions. The interplay of the directing effects of the fluoro, methoxy (B1213986), and nitro substituents would be of particular interest to synthetic chemists.
Potential Applications: Exploring its potential as an intermediate in the synthesis of biologically active molecules or advanced materials. Given the properties of related fluorinated nitroaromatic compounds, it could be a precursor for novel pharmaceuticals or agrochemicals. researchgate.net
The study of molecules like this compound contributes to the broader understanding of structure-activity relationships in organic chemistry and can lead to the discovery of new compounds with valuable applications.
Structure
3D Structure
Properties
IUPAC Name |
1,3-difluoro-2-methoxy-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c1-13-7-4(8)2-3-5(6(7)9)10(11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPLDAOSFHZEKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401285693 | |
| Record name | 1,3-Difluoro-2-methoxy-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401285693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393179-73-1 | |
| Record name | 1,3-Difluoro-2-methoxy-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393179-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Difluoro-2-methoxy-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401285693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,3 Difluoro 2 Methoxy 4 Nitrobenzene and Its Analogues
Established Synthetic Pathways
The construction of 1,3-Difluoro-2-methoxy-4-nitrobenzene is typically approached by first establishing the fluoro-methoxy-benzene framework, followed by a regioselective nitration, or by introducing the methoxy (B1213986) group onto a pre-nitrated difluorobenzene scaffold.
Nitration Reactions in Fluorinated Benzene (B151609) Systems
The introduction of a nitro group onto the benzene ring is a critical step, governed by the principles of electrophilic aromatic substitution. The directing effects of the existing fluorine and methoxy substituents play a pivotal role in determining the position of the incoming nitro group.
Electrophilic aromatic nitration is a classic method for introducing a nitro group onto an aromatic ring. The reaction typically involves the use of a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. quora.comlibretexts.orglibretexts.org Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO2+), which is the active species in the reaction. libretexts.orglibretexts.org
The regioselectivity of the nitration of substituted benzenes is dictated by the electronic properties of the substituents already present on the ring. In the case of 1,3-difluoro-2-methoxybenzene (2,6-difluoroanisole), the methoxy group (-OCH3) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the fluorine atoms are deactivating yet ortho-, para-directing. The interplay of these directing effects determines the final position of the nitro group. The methoxy group's strong activating and directing influence would be expected to primarily direct nitration to the positions ortho and para to it. Given the substitution pattern of 1,3-difluoro-2-methoxybenzene, the para-position to the methoxy group (C4) is the most likely site for nitration.
| Reagents | Conditions | Product |
| Conc. Nitric Acid, Conc. Sulfuric Acid | Varies (typically low temperature) | This compound |
This table represents a general scheme for the nitration of 1,3-difluoro-2-methoxybenzene. Specific reaction conditions can influence yield and selectivity.
The primary precursor for the direct nitration route to this compound is 1,3-difluoro-2-methoxybenzene . This starting material itself can be synthesized through various methods, often involving the methoxylation of a suitable difluorophenol derivative.
Another potential precursor strategy involves the nitration of a related fluorinated compound, followed by the introduction of the methoxy group. For instance, the nitration of 1,3-difluorobenzene (B1663923) would yield 2,6-difluoronitrobenzene, which could then potentially be methoxylated. The synthesis of 2,6-difluoronitrobenzene has been achieved through the oxidation of 2,6-difluoroaniline. chemicalbook.com
| Precursor Compound | Subsequent Reaction |
| 1,3-Difluoro-2-methoxybenzene | Electrophilic Nitration |
| 2,6-Difluoroaniline | Oxidation to 2,6-Difluoronitrobenzene, then methoxylation |
This table outlines potential precursor compounds for the synthesis of the target molecule.
Methoxy Group Introduction
The introduction of the methoxy group can be accomplished either before or after the nitration step, utilizing well-established synthetic methodologies.
The Williamson ether synthesis is a versatile and widely used method for the formation of ethers. masterorganicchemistry.comwikipedia.org This reaction involves the SN2 reaction between an alkoxide and a primary alkyl halide. masterorganicchemistry.comwikipedia.org In the context of synthesizing this compound, this approach would typically involve the deprotonation of a corresponding phenol (B47542) to form a phenoxide, which then acts as a nucleophile to displace a halide from a methylating agent (e.g., methyl iodide).
For example, if starting from 2,6-difluoro-4-nitrophenol, treatment with a base such as sodium hydroxide (B78521) or potassium carbonate would generate the corresponding phenoxide. Subsequent reaction with a methylating agent like methyl iodide or dimethyl sulfate (B86663) would yield the desired this compound. researchgate.net
| Phenol Precursor | Base | Methylating Agent | Product |
| 2,6-Difluoro-4-nitrophenol | NaOH or K2CO3 | CH3I or (CH3)2SO4 | This compound |
This table illustrates the application of the Williamson ether synthesis for the target compound.
Nucleophilic aromatic substitution (SNAr) provides an alternative route for introducing a methoxy group, particularly when the aromatic ring is activated by strongly electron-withdrawing groups, such as a nitro group. In this reaction, a nucleophile, such as methoxide (B1231860) ion, displaces a leaving group (typically a halide) on the aromatic ring. The reaction proceeds through a Meisenheimer complex intermediate.
A plausible synthetic route would start with a substrate like 1,3,5-trifluoro-2,4-dinitrobenzene. The fluorine atoms in this compound are activated towards nucleophilic attack by the two nitro groups. Reaction with sodium methoxide could lead to the displacement of one of the fluorine atoms by a methoxy group. The regioselectivity of this substitution would be influenced by the positions of the nitro groups. For instance, the reaction of 1,3,5-trifluorotrinitrobenzene with various nucleophiles has been described, demonstrating the feasibility of such transformations. rsc.org
| Substrate | Nucleophile | Conditions | Product |
| 1,3-Difluoro-4-nitro-X (X=leaving group) | Sodium Methoxide | Aprotic polar solvent (e.g., DMF, DMSO) | This compound |
This table outlines a general scheme for the methoxylation via nucleophilic aromatic substitution.
Fluorination Techniques in Aromatic Synthesis
The direct introduction of fluorine onto an aromatic ring requires specialized methods due to the high reactivity of elemental fluorine and the unique challenges associated with forming the C-F bond. acs.org Methodologies are broadly categorized based on the nature of the fluorinating species.
The installation of fluorine onto an aromatic nucleus is primarily achieved through two strategic pathways: electrophilic fluorination and nucleophilic fluorination. The choice of strategy is dictated by the electronic nature of the aromatic substrate and the desired regioselectivity. numberanalytics.com
Electrophilic Fluorination: This approach involves the reaction of an electron-rich aromatic ring with an electrophilic source of fluorine ("F+"). masterorganicchemistry.com Reagents such as Selectfluor (F-TEDA-BF₄) are widely used due to their relative stability and safety compared to elemental fluorine. rsc.org The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where the aromatic π-system attacks the electrophilic fluorine, forming a resonance-stabilized carbocation (a benzenonium ion), which then loses a proton to restore aromaticity. msu.edubyjus.com This method is particularly effective for arenes bearing electron-donating groups.
Nucleophilic Aromatic Substitution (SNAr): This strategy is employed for aromatic rings that are electron-deficient, typically those bearing strong electron-withdrawing groups like a nitro group (-NO₂). mdpi.com In this process, a leaving group on the aromatic ring (often a halogen such as chlorine or bromine) is displaced by a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF). The presence of activating groups ortho or para to the leaving group is crucial for the reaction to proceed, as they stabilize the negative charge in the intermediate Meisenheimer complex. nih.gov This method is highly relevant for the synthesis of fluorinated nitrobenzenes.
| Strategy | Reagent Type | Substrate Requirement | Mechanism |
| Electrophilic Fluorination | Electrophilic ("F+") | Electron-rich arenes | Electrophilic Aromatic Substitution |
| Nucleophilic Fluorination | Nucleophilic (F-) | Electron-deficient arenes with a good leaving group | Nucleophilic Aromatic Substitution (SNAr) |
The synthesis of di- or polyfluorinated aromatic compounds like this compound often involves the stepwise introduction of fluorine atoms or the substitution of multiple leaving groups in a sequential manner. This can be achieved by leveraging the principles of nucleophilic aromatic substitution on appropriately substituted precursors.
A common route to difluoronitrobenzenes involves the reaction of a dichloronitrobenzene isomer with an alkali metal fluoride. google.comgoogle.com The reaction can proceed in a stepwise fashion where the first chlorine atom is substituted by fluorine, followed by the substitution of the second. The reactivity of the leaving groups is influenced by the activating effect of the nitro group. For instance, in 2,4-dichloronitrobenzene, both chlorine atoms are activated (ortho and para to the nitro group), allowing for their sequential displacement by fluoride ions to yield 2,4-difluoronitrobenzene. nih.gov
Research has demonstrated that sequential SNAr reactions can be controlled on substrates containing multiple activated halogens. For example, 4,5-difluoro-1,2-dinitrobenzene undergoes sequential nucleophilic displacement, allowing for the introduction of different nucleophiles in a stepwise manner. nih.gov This principle can be applied to the synthesis of complex polyfunctional aromatic compounds. The synthesis of 2,5-difluoronitrobenzene, for example, can be achieved through the nitration of 1,4-difluorobenzene, which represents a sequential process of first establishing the fluorine framework and then introducing the nitro group. chemicalbook.com
A representative sequential synthesis is the conversion of dichloronitrobenzene to difluoronitrobenzene.
| Starting Material | Reagent | Product | Reference |
| 2,4-Dichloronitrobenzene | Potassium Fluoride (KF) | 2,4-Difluoronitrobenzene | google.com |
| 2,3-Dichloronitrobenzene | Potassium Fluoride (KF) | 3-Chloro-2-fluoronitrobenzene | google.com |
| 1,4-Difluorobenzene | Potassium Nitrate / Sulfuric Acid | 2,5-Difluoronitrobenzene | chemicalbook.com |
Emerging Synthetic Approaches and Green Chemistry Principles
Modern synthetic chemistry places increasing emphasis on the development of environmentally benign processes. For the synthesis of fluorinated nitrobenzenes, this includes the use of safer solvents like water and the development of highly efficient catalytic systems to minimize waste and energy consumption.
Traditionally, the synthesis of fluorinated aromatics has relied on anhydrous polar aprotic solvents like DMF or DMSO. However, these solvents are often toxic and difficult to remove and recycle. Water-phase synthesis offers a green alternative, reducing organic solvent waste and often simplifying product isolation. google.comchemicalbook.com
The key to conducting these reactions in water, especially for non-polar organic substrates, is the use of phase-transfer catalysts (PTCs). These catalysts, typically quaternary ammonium (B1175870) or phosphonium (B103445) salts, facilitate the transfer of the fluoride anion from the aqueous phase to the organic phase where the reaction occurs. google.comchemicalbook.com
A patented process describes the synthesis of difluoromethoxy nitrobenzene (B124822) analogues from the corresponding nitrophenol in an aqueous alkaline solution. google.comchemicalbook.com The reaction is carried out by bubbling difluorochloromethane into the aqueous mixture in the presence of a phase-transfer catalyst. This method avoids the need for organic solvent recovery, lowers energy consumption, and reduces environmental pollution. chemicalbook.com
| Substrate | Reagents | Catalyst | Phase | Yield | Reference |
| p-Nitrophenol | NaOH, Difluorochloromethane | Tetrabutylammonium bromide | Water | 96.3% | chemicalbook.com |
| p-Nitrophenol | NaOH, Difluorochloromethane | Tetrabutyl phosphonium bromide | Water | 83.6% | google.com |
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. In the synthesis of fluorinated nitrobenzenes, catalytic methods are predominantly used for nucleophilic substitution reactions (Halex reaction).
Phase-Transfer Catalysis (PTC): As mentioned previously, PTC is crucial for facilitating halogen exchange (halex) reactions. In the synthesis of p-fluoronitrobenzene from p-chloronitrobenzene, a phase-transfer catalyst allows the solid potassium fluoride to react with the organic substrate, which may be in a liquid phase or dissolved in a high-boiling point solvent. mdpi.com Studies have optimized various parameters, including the choice of catalyst, reaction temperature, and time. Quaternary ammonium salts like tetramethylammonium (B1211777) chloride have proven effective. mdpi.com Using such catalysts can lead to high conversion rates and yields, making the process industrially viable. mdpi.com
Palladium-Catalyzed Reactions: Palladium catalysts are versatile tools in organic synthesis, known for their role in cross-coupling reactions. organic-chemistry.org More recently, palladium catalysis has been applied to reactions involving the activation of C–NO₂ bonds. Research has demonstrated the palladium-catalyzed denitrative sulfoximination of nitroarenes, showcasing a novel way to functionalize these compounds. While direct palladium-catalyzed fluorination of nitroarenes is less common, palladium complexes are used for C-F bond formation on other aromatic systems, suggesting potential for future developments in this area. rsc.org For example, palladium-catalyzed hydrogenation is a well-established method for reducing the nitro group in compounds like nitrobenzene, which is often a subsequent step after fluorination.
The table below summarizes findings from a study on the phase-transfer catalyzed synthesis of p-fluoronitrobenzene. mdpi.com
| Catalyst | Catalyst Amount (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| Tetramethylammonium chloride | 4.5 | 150 | 15 | 97.86 | 91.58 |
| Tetrabutylammonium bromide | 4.5 | 150 | 15 | 96.12 | 89.73 |
| Benzyl triethylammonium (B8662869) chloride | 4.5 | 150 | 15 | 92.45 | 85.67 |
Reaction Mechanisms and Reactivity of 1,3 Difluoro 2 Methoxy 4 Nitrobenzene
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a fundamental reaction for aryl systems bearing strong electron-withdrawing groups. byjus.com Unlike nucleophilic substitution on aliphatic carbons (SN1 and SN2), SNAr reactions typically proceed via a two-step addition-elimination mechanism. byjus.com The presence of the nitro group is crucial as it makes the aromatic ring electron-deficient and thus prone to attack by nucleophiles. byjus.com
The SNAr mechanism involves the initial attack of a nucleophile on the electron-poor aromatic ring, followed by the departure of a leaving group. mdpi.com This process is facilitated by the stabilization of the anionic intermediate formed during the reaction.
The cornerstone of the SNAr mechanism is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acs.org This complex results from the addition of the nucleophile to the carbon atom bearing the leaving group, which temporarily disrupts the aromaticity of the ring. mdpi.com
In the case of 1,3-difluoro-2-methoxy-4-nitrobenzene, a nucleophile (Nu-) attacks one of the fluorine-bearing carbons, forming a cyclohexadienyl anion intermediate. The stability of this complex is paramount to the reaction's feasibility. The strong electron-withdrawing nitro group plays a critical role in stabilizing the negative charge of the Meisenheimer complex through resonance, particularly when the attack occurs at positions ortho or para to it. byjus.commasterorganicchemistry.com This delocalization of the negative charge onto the oxygen atoms of the nitro group is a powerful stabilizing force that compensates for the temporary loss of aromaticity. masterorganicchemistry.com While compounds can undergo reversible reactions with hydride to form these intermediate complexes, the stability and subsequent reaction pathway are key. nih.gov
The SNAr reaction generally proceeds in two steps:
Addition Step: The nucleophile attacks the aromatic ring to form the Meisenheimer complex. This step is typically slow and rate-determining because it involves the disruption of the stable aromatic system. mdpi.com
Elimination Step: The leaving group (in this case, a fluoride (B91410) ion) is expelled, and the aromaticity of the ring is restored. This step is usually fast.
Regioselectivity in the SNAr reaction of this compound is dictated by the combined electronic and steric effects of the substituents on the aromatic ring. The primary question is which of the two fluorine atoms is preferentially replaced.
The directing influence of the nitro group is the most significant factor in determining the site of nucleophilic attack. Electron-withdrawing groups like -NO2 strongly activate the ortho and para positions towards nucleophilic substitution. byjus.com
Let's analyze the positions of the two fluorine atoms relative to the nitro group at C4:
Fluorine at C1 (F-1): This fluorine is meta to the nitro group.
Fluorine at C3 (F-3): This fluorine is ortho to the nitro group.
When a nucleophile attacks C3, the negative charge in the resulting Meisenheimer complex can be effectively delocalized onto the nitro group through resonance. This provides substantial stabilization. In contrast, an attack at C1 places the negative charge at positions where it cannot be directly delocalized onto the nitro group via resonance, resulting in a less stable intermediate. masterorganicchemistry.com
Therefore, nucleophilic attack will overwhelmingly favor the C3 position, leading to the substitution of the fluorine atom ortho to the nitro group. This principle is well-established in similar systems, such as 2,4-difluoronitrobenzene, where nucleophilic attack preferentially occurs at the C4 position (para to the nitro group) over the C2 position (ortho to the nitro group), both of which are strongly favored over the C6 position (meta). acs.org The activation by a nitro group is generally strongest at the para position, followed by the ortho position. In the case of this compound, only the ortho (C3) and meta (C1) relationships exist, making the choice clear.
| Position of Attack | Leaving Group | Position Relative to -NO₂ | Intermediate Stability | Predicted Outcome |
|---|---|---|---|---|
| C1 | Fluorine | meta | Less Stable (No resonance with -NO₂) | Minor or no product |
| C3 | Fluorine | ortho | More Stable (Resonance with -NO₂) | Major Product |
The methoxy (B1213986) group at the C2 position also influences the reaction's regioselectivity and rate, albeit to a lesser extent than the nitro group. The methoxy group is located ortho to both fluorine atoms at C1 and C3.
The methoxy group has two opposing electronic effects:
Inductive Effect (-I): As an electronegative oxygen atom is present, it withdraws electron density inductively.
Resonance Effect (+R): The lone pairs on the oxygen can donate electron density to the ring through resonance.
In the context of nucleophilic aromatic substitution, the electron-donating resonance effect is generally deactivating because it increases the electron density of the ring, making it less attractive to incoming nucleophiles. This effect would slightly destabilize the anionic Meisenheimer complex.
However, the primary influence of the C2-methoxy group in this specific molecule is likely steric. Being positioned between the two potential reaction sites (C1 and C3), it provides steric hindrance that could potentially slow the rate of nucleophilic attack at both positions. Since it is symmetrically placed between C1 and C3, its steric and electronic deactivating effects might be expected to be similar for both sites. Consequently, it is unlikely to alter the regiochemical preference established by the powerful directing effect of the nitro group. The substitution will still be directed to the C3 position.
| Substituent | Position | Effect on SNAr | Influence on Regioselectivity |
|---|---|---|---|
| Nitro (-NO₂) | C4 | Strongly Activating | Directs substitution to ortho (C3) and para positions. Since no para fluorine exists, it strongly favors C3 over C1 (meta). |
| Fluorine (-F) | C1, C3 | Good Leaving Group; Activating (Inductive) | Serves as the leaving group. The C3-F is activated by the ortho nitro group. |
| Methoxy (-OCH₃) | C2 | Weakly Deactivating (Resonance); Steric Hindrance | Symmetrically positioned between C1 and C3, thus has minimal impact on directing the substitution but may reduce the overall reaction rate. |
Scope of Nucleophiles in SNAr Transformations
A wide range of nucleophiles can be employed in SNAr reactions with activated aryl fluorides. nih.gov The nucleophilicity of the attacking species is a key determinant of the reaction's success and rate.
Oxygen-Based Nucleophiles (e.g., Alkoxides, Phenoxides)
Alkoxides (RO⁻) and phenoxides (ArO⁻) are effective oxygen-based nucleophiles for SNAr reactions. The reaction of this compound with these nucleophiles would be expected to yield aryl ether products. The reactivity of the nucleophile is influenced by factors such as steric hindrance; for example, tert-butoxide is a bulkier and stronger base than methoxide (B1231860). In some cases, an alkoxy group itself can act as a leaving group in SNAr reactions, a process known as transetherification, especially under forcing conditions with a strong nucleophile like t-butoxide. bwise.kr However, fluoride is a much better leaving group than methoxide in SNAr reactions. The anion of a phenol (B47542), being less basic than an alkoxide, is generally less nucleophilic. stackexchange.com
Nitrogen-Based Nucleophiles (e.g., Amines, Hydrazines)
Amines are very common nucleophiles in SNAr chemistry, leading to the formation of N-aryl compounds. nih.gov Both primary and secondary amines, including aliphatic (e.g., piperidine, morpholine) and aromatic amines, can be used. The reaction typically requires a base to neutralize the liberated hydrofluoric acid (HF), or two equivalents of the amine nucleophile can be used, with one acting as the base. Studies on similar substrates like 1-fluoro-4-nitrobenzene (B44160) demonstrate facile reaction with amines like pyrrolidine. researchgate.net Given the high activation of the substrate, reactions with amines are expected to proceed readily.
Sulfur-Based Nucleophiles (e.g., Thiols)
Thiols (RSH) and their conjugate bases, thiolates (RS⁻), are excellent nucleophiles for SNAr reactions, often exhibiting greater nucleophilicity than their oxygen counterparts due to the higher polarizability of sulfur. msu.edu This allows them to react efficiently with activated aryl halides to form thioethers (sulfides). researchgate.netresearchgate.net The reaction of this compound with a thiol in the presence of a base would be expected to selectively displace one of the fluorine atoms to yield a fluorinated nitro-aryl sulfide.
Reduction Chemistry of the Nitro Group
The nitro group is a versatile functional group partly because it can be readily reduced to an amine. This transformation is fundamental in the synthesis of anilines, which are precursors to dyes, pharmaceuticals, and other specialty chemicals.
Catalytic Hydrogenation for Amine Formation
Catalytic hydrogenation is one of the most common and efficient methods for reducing aromatic nitro compounds to their corresponding anilines. This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.
Common catalysts for this transformation include:
Palladium on Carbon (Pd/C) : This is a widely used, effective, and often preferred catalyst for nitro group reductions.
Platinum(IV) oxide (PtO₂) : Also known as Adams' catalyst, it is another highly effective catalyst.
Raney Nickel (Raney-Ni) : A cost-effective alternative, though sometimes less selective than palladium or platinum catalysts.
The reaction is typically carried out in a solvent that can dissolve the substrate and is inert to the reaction conditions, such as ethanol, methanol, ethyl acetate, or acetic acid. The reaction can be performed at atmospheric or elevated pressures of hydrogen. Patents describing the synthesis of 3,5-difluoroaniline (B1215098) from related precursors like 2,6-dichloro-3,5-difluoronitrobenzene specify using a Pd/C catalyst with hydrogen gas. google.comgoogleapis.com In one example, the reduction of crude 2,6-dichloro-3,5-difluoronitrobenzene was performed using 5% Pd/C in a toluene/water mixture with MgO as a base at 45°C. google.com This reaction achieves both the reduction of the nitro group and the hydrogenolysis (removal) of the chlorine atoms. For this compound, the target product of hydrogenation would be 3,5-difluoro-2-methoxyaniline . The reaction would proceed under standard catalytic hydrogenation conditions without affecting the fluorine or methoxy substituents.
| Catalyst | Hydrogen Source | Typical Solvents | Temperature | Pressure |
|---|---|---|---|---|
| Pd/C (5-10%) | H₂ gas | Ethanol, Methanol, Ethyl Acetate | Room Temp. - 100°C | 1 - 50 atm |
| Raney-Ni | H₂ gas | Ethanol, Methanol | Room Temp. - 100°C | 1 - 100 atm |
| PtO₂ | H₂ gas | Ethanol, Acetic Acid | Room Temp. | 1 - 4 atm |
Chemoselective Reduction Techniques
The reduction of the nitro group in this compound to an amino group is a pivotal transformation, yielding 2,6-difluoro-3-methoxyaniline (B138209). This reaction must be chemoselective to avoid altering the other functional groups. A variety of reagents and conditions have been established for the selective reduction of aromatic nitro compounds. scispace.com
Commonly employed methods include catalytic hydrogenation and the use of metallic reducing agents in acidic media. For instance, hydrogen gas in the presence of a palladium catalyst is a standard method for this transformation. smolecule.com Similarly, metals like iron, tin, or zinc in the presence of an acid such as hydrochloric acid or ammonium (B1175870) chloride can effectively reduce the nitro group without affecting the fluoro or methoxy substituents. scispace.comsmolecule.com The choice of reagent can be critical to ensure high yield and selectivity, avoiding side reactions like dehalogenation which can occur under harsh hydrogenation conditions.
| Reagent/Catalyst | Conditions | Typical Application | Reference(s) |
| H₂/Pd/C | Pressurized H₂, various solvents (e.g., EtOH, EtOAc) | Standard, clean, and efficient hydrogenation | smolecule.com |
| Fe/HCl or Fe/NH₄Cl | Acidic aqueous solution, heat | Cost-effective, widely used in industry | smolecule.com |
| Sn/HCl | Concentrated HCl, often requires heating | Classical method, effective for nitro group reduction | scispace.com |
| Zn/NH₄Cl | Aqueous ammonium chloride solution | Milder alternative to strong acid systems | scispace.com |
| NaBH₄/Pd/C | Aqueous or alcoholic solvent | Selective reduction in the presence of other reducible groups | scispace.com |
Reactivity of Reduction Products
The primary reduction product, 2,6-difluoro-3-methoxyaniline, is a versatile intermediate for further synthesis. nih.gov The amino group is a nucleophilic center and can participate in a wide array of reactions. It can be acylated, alkylated, or diazotized to introduce other functional groups.
Furthermore, the aniline (B41778) derivative can be a key building block in the synthesis of various heterocyclic compounds. beilstein-journals.orgsemanticscholar.org For example, it can undergo condensation reactions with dicarbonyl compounds or their equivalents to form quinolines, benzodiazepines, or other fused ring systems, which are common scaffolds in medicinal chemistry. researchgate.net The presence of the fluorine and methoxy groups on the aniline ring can significantly influence the electronic properties and biological activity of the final heterocyclic products. The amino group also strongly activates the aromatic ring, directing subsequent electrophilic substitutions to the positions ortho and para to it (C4 and C6).
Other Advanced Transformations
Beyond the reduction of the nitro group, this compound and its derivatives can undergo several other advanced chemical transformations.
The available positions for substitution are C5 and C6.
Position C5: This position is para to the strongly activating methoxy group and meta to one of the fluorine atoms.
Position C6: This position is para to a fluorine atom and meta to the nitro group.
Given the powerful activating and directing effect of the methoxy group, electrophilic attack is most likely to occur at the C5 position. msu.edu Reactions such as bromination or sulfonation would require harsh conditions, and the regioselectivity would be predominantly controlled by the methoxy group. msu.edumasterorganicchemistry.com
Modern synthetic chemistry offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. For this compound, a particularly relevant transformation is denitrative cross-coupling. This reaction allows the nitro group to be replaced directly with another functional group, using the nitroarene as the electrophilic partner. acs.org
Recent studies have shown that nitroarenes bearing electron-donating groups, such as a methoxy group, are efficient substrates for Pd-catalyzed denitrative C-N cross-coupling with sulfoximines. acs.org This provides a direct pathway to synthesize complex molecules without the need to first convert the nitro group into a halide or triflate.
Alternatively, the reduction product, 2,6-difluoro-3-methoxyaniline, can be converted into an aryl halide or triflate, which can then participate in a wide range of cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions. rug.nlnih.govharvard.edu For instance, a bromo-derivative of 2,6-difluoro-3-methoxyaniline could be coupled with various boronic acids (Suzuki reaction) to introduce new aryl or alkyl groups. nih.gov
| Reaction Type | Substrate | Coupling Partner | Key Features | Reference(s) |
| Denitrative C-N Coupling | This compound | NH-Sulfoximines | Direct functionalization of the C-NO₂ bond, avoids pre-functionalization | acs.org |
| Suzuki-Miyaura Coupling | Halogenated 2,6-difluoro-3-methoxyaniline | Boronic acids/esters | Forms new C-C bonds, highly versatile | nih.govharvard.edu |
| Buchwald-Hartwig Amination | Halogenated 2,6-difluoro-3-methoxyaniline | Amines | Forms new C-N bonds, synthesis of complex amines | rug.nl |
The conversion of this compound into its corresponding aniline is the most significant derivatization, unlocking a vast potential for further functionalization. The resulting 2,6-difluoro-3-methoxyaniline serves as a platform for building more complex molecular architectures. smolecule.comnih.gov
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Prediction of Spectroscopic Parameters:
NMR Chemical Shifts: Theoretical predictions for the ¹H and ¹³C NMR chemical shifts of 1,3-Difluoro-2-methoxy-4-nitrobenzene, typically calculated using methods like GIAO (Gauge-Independent Atomic Orbital), have not been reported.
Vibrational Frequencies: A theoretical calculation and assignment of the characteristic infrared (IR) and Raman vibrational frequencies for this molecule are also absent from the literature. These calculations help in the interpretation of experimental spectra and provide a deeper understanding of the molecule's vibrational modes.
Transition State Analysis and Reaction Energetics
Detailed computational studies on the transition state analysis and reaction energetics specifically for this compound are not extensively documented in publicly available research. However, the principles of such analyses can be understood from studies on related nitroaromatic compounds.
Theoretical investigations into reaction mechanisms, such as nucleophilic aromatic substitution (SNAr), are fundamental to predicting the reactivity of this compound. Transition state analysis for an SNAr reaction on this compound would involve locating the high-energy transition state structures for the formation of the Meisenheimer complex, which is the key intermediate.
Quantum Chemical Descriptors and Structure-Reactivity Relationships
Quantum chemical descriptors provide quantitative measures of a molecule's electronic structure and are instrumental in developing structure-reactivity relationships. For this compound, these descriptors help to rationalize its chemical behavior.
Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO energy is particularly relevant for a substrate in nucleophilic aromatic substitution, with a lower LUMO energy indicating greater susceptibility to nucleophilic attack. The distribution of the LUMO on the aromatic ring would highlight the most electrophilic sites.
Other important descriptors are the Mulliken or Natural Bond Orbital (NBO) charges on the aromatic carbon atoms. These calculated charges reveal the electron distribution within the molecule. In this compound, the carbon atoms attached to or ortho/para to the electron-withdrawing nitro and fluoro groups are expected to carry a significant partial positive charge, marking them as likely centers for nucleophilic attack. Conversely, the methoxy (B1213986) group, being an electron-donating group, would increase electron density at the ortho and para positions relative to its point of attachment.
A study on various nitrobenzene (B124822) derivatives utilized quantum chemical descriptors like molecular weight, molar refractivity, HOMO energy, electronegativity, electron affinity, ionization potential, and total energy to develop Quantitative Structure-Toxicity Relationship (QSTR) models. isca.me While not specific to this compound, this research highlights the utility of these descriptors in predicting molecular properties and interactions. isca.me
Substituent Effects on Aromatic Ring Activation/Deactivation
Nitro Group (-NO₂): The nitro group is a powerful deactivating group for electrophilic aromatic substitution and a strong activating group for nucleophilic aromatic substitution. libretexts.orgunizin.org It withdraws electron density from the ring through both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). This withdrawal significantly reduces the electron density of the aromatic ring, making it less attractive to electrophiles but highly susceptible to nucleophiles. unizin.orgminia.edu.eg
Fluorine Atoms (-F): Halogens like fluorine are a unique class of substituents. They are deactivating towards electrophilic substitution due to their strong electron-withdrawing inductive effect (-I). unizin.org However, they are ortho-, para-directing in electrophilic reactions because they can donate electron density through a positive resonance effect (+R) via their lone pairs. unizin.org In the context of nucleophilic aromatic substitution, the strong inductive effect of fluorine activates the ring.
Methoxy Group (-OCH₃): The methoxy group is a strong activating group for electrophilic aromatic substitution. libretexts.orgminia.edu.eg It donates electron density to the ring primarily through a strong positive resonance effect (+R), which outweighs its negative inductive effect (-I). minia.edu.eg This makes the ortho and para positions relative to the methoxy group more nucleophilic. Conversely, it deactivates the ring towards nucleophilic attack.
Combined Effect: In this compound, the cumulative effect of two fluorine atoms and a nitro group makes the aromatic ring highly electron-deficient and thus strongly activated for nucleophilic aromatic substitution. The electron-donating methoxy group somewhat counteracts this deactivation but its influence is overcome by the three powerful electron-withdrawing groups. The ring is, as a whole, severely deactivated towards electrophilic aromatic substitution.
The table below summarizes the individual effects of the substituents present in this compound on electrophilic aromatic substitution.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |
| -NO₂ | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | Strongly Deactivating | Meta |
| -F | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating | Ortho, Para |
| -OCH₃ | Weakly Withdrawing (-I) | Strongly Donating (+R) | Strongly Activating | Ortho, Para |
Solvation Models in Theoretical Studies
While specific theoretical studies employing solvation models for this compound are not readily found, the application of such models is a standard and critical practice in computational chemistry to simulate reactions in a condensed phase.
Reactions are rarely performed in the gas phase; they are typically conducted in a solvent. The solvent can have a significant impact on reaction rates and equilibria. Solvation models in theoretical studies account for the interaction between the solute (this compound) and the solvent molecules.
There are two main types of solvation models:
Explicit Solvation: This model involves surrounding the solute molecule with a number of individual solvent molecules. While this method can provide a very detailed picture of the solute-solvent interactions, it is computationally very expensive.
Implicit Solvation (Continuum Models): This is a more common approach where the solvent is represented as a continuous medium with a specific dielectric constant. Models like the Polarizable Continuum Model (PCM) are widely used. They calculate the electrostatic interaction between the solute's charge distribution and the dielectric continuum representing the solvent. This approach offers a good balance between accuracy and computational cost for many applications, including the study of reaction energetics and mechanisms in solution.
For a polar molecule like this compound, and for reactions involving charged species like the Meisenheimer intermediate in SNAr reactions, the inclusion of a solvation model is essential for obtaining theoretically accurate and meaningful results.
Advanced Spectroscopic Characterization and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 1,3-Difluoro-2-methoxy-4-nitrobenzene, a combination of 1H, 13C, and 19F NMR, augmented by two-dimensional (2D) techniques, provides a comprehensive picture of its chemical environment.
Comprehensive ¹H and ¹³C NMR Analysis for Structural Assignments
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show two aromatic protons and the protons of the methoxy (B1213986) group. The aromatic protons, H-5 and H-6, will appear as doublets of doublets due to coupling with each other and with the fluorine atoms. The strong deshielding effect of the nitro group at position 4 will cause the signal for H-5 to appear at a lower field (higher ppm) compared to H-6. The methoxy group protons will appear as a singlet, typically in the range of 3.8-4.0 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals for the six aromatic carbons and the one methoxy carbon. The carbons directly attached to the electronegative fluorine and oxygen atoms (C-1, C-2, and C-3) will be significantly deshielded and show complex splitting patterns due to C-F coupling. The carbon bearing the nitro group (C-4) will also be deshielded. The chemical shifts of the other aromatic carbons (C-5 and C-6) will be influenced by the combined electronic effects of the substituents.
Predicted ¹H and ¹³C NMR Data for this compound
This table presents predicted data based on the analysis of similar substituted benzene (B151609) compounds. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Multiplicity and Coupling Constants (J in Hz) |
| OCH₃ | ~3.9 | ~56 | s |
| H-5 | ~8.0-8.2 | ~115-120 | dd, J(H-H) = ~8-9 Hz, J(H-F) = ~2-3 Hz |
| H-6 | ~7.2-7.4 | ~110-115 | dd, J(H-H) = ~8-9 Hz, J(H-F) = ~4-5 Hz |
| C-1 | - | ~150-155 (d, J(C-F) = ~240-250 Hz) | |
| C-2 | - | ~140-145 (d, J(C-F) = ~10-15 Hz) | |
| C-3 | - | ~155-160 (d, J(C-F) = ~250-260 Hz) | |
| C-4 | - | ~145-150 | |
| C-5 | - | ~115-120 | |
| C-6 | - | ~110-115 |
¹⁹F NMR for Probing Fluorine Environments
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, two distinct signals are expected for the two fluorine atoms at positions 1 and 3, as they are in different chemical environments. The fluorine at C-1 will be influenced by the adjacent methoxy group, while the fluorine at C-3 will be ortho to the nitro group. These differing electronic environments will result in different chemical shifts. Furthermore, the ¹⁹F NMR spectrum will exhibit splitting due to coupling with the aromatic protons (H-5 and H-6).
Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
While specific 2D NMR studies on this compound are not documented, the application of these techniques would be invaluable for unambiguous structural assignment.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the signals of H-5 and H-6, confirming their scalar coupling.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate the proton signals with the signals of the carbons to which they are directly attached. This would definitively assign the ¹³C signals for C-5 and C-6.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range couplings between protons and carbons. For instance, correlations would be expected between the methoxy protons and C-2, and between the aromatic protons and neighboring carbons, helping to assign the quaternary carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would reveal through-space interactions. A cross-peak between the methoxy protons and the fluorine at C-1 and/or the proton at H-6 would provide information about the spatial arrangement of the substituents.
Infrared (IR) and Raman Spectroscopy
Vibrational Mode Analysis and Functional Group Identification
The IR and Raman spectra of this compound will be characterized by vibrations corresponding to its key functional groups.
Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations of the nitro group are expected in the IR spectrum, typically around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.
Methoxy Group (O-CH₃): C-H stretching vibrations of the methyl group will appear in the 2850-2960 cm⁻¹ region. The C-O stretching vibration is expected around 1250 cm⁻¹.
C-F Bonds: The C-F stretching vibrations typically give rise to strong absorptions in the fingerprint region, generally between 1000 and 1400 cm⁻¹.
Aromatic C-H: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.
Characteristic Vibrational Frequencies for this compound
This table presents expected vibrational frequencies based on the analysis of similar substituted nitrobenzene (B124822) compounds. rsc.org
| Functional Group/Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |
| Aliphatic C-H Stretch (OCH₃) | 2850 - 2960 | Medium |
| NO₂ Asymmetric Stretch | 1520 - 1560 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| NO₂ Symmetric Stretch | 1340 - 1370 | Strong |
| C-O Stretch (Aryl-ether) | 1230 - 1270 | Strong |
| C-F Stretch | 1100 - 1300 | Strong |
| Aromatic C-H Out-of-Plane Bending | 750 - 900 | Strong |
Analysis of Aromatic Ring Vibrations and Substituent Effects
The substitution pattern on the benzene ring significantly influences the aromatic ring vibrations. The presence of four substituents breaks the symmetry of the benzene ring, leading to a more complex pattern of C=C stretching and C-H bending vibrations in the fingerprint region (approximately 1400-1600 cm⁻¹ and 600-900 cm⁻¹, respectively). The specific positions of these bands can provide further confirmation of the substitution pattern. The electron-withdrawing nitro and fluoro groups will influence the electron distribution within the ring, affecting the force constants of the ring bonds and, consequently, their vibrational frequencies.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Absorption Characteristics and Chromophore Analysis
The electronic absorption spectrum of this compound is primarily defined by the electronic transitions within the substituted nitrobenzene chromophore. The benzene ring substituted with a nitro group constitutes the principal chromophore, which is further modulated by the presence of two fluorine atoms and a methoxy group. These substituents act as auxochromes, modifying the absorption maxima (λmax) and the intensity of the absorption bands.
The UV-Vis spectrum of nitroaromatic compounds is typically characterized by two main absorption bands in the ultraviolet region. These correspond to π → π* and n → π* electronic transitions. The π → π* transitions are generally of high intensity and are associated with the excitation of electrons from the π bonding orbitals of the aromatic ring to the π* antibonding orbitals. For nitrobenzene itself, a strong absorption band is observed around 250-280 nm. scilit.com The presence of electron-donating groups like the methoxy group and electron-withdrawing groups like the nitro group, along with the fluorine atoms, can cause a bathochromic (red) or hypsochromic (blue) shift of these bands.
The second characteristic absorption is the n → π* transition, which involves the excitation of a non-bonding electron from the oxygen atoms of the nitro group to a π* antibonding orbital of the benzene ring. This transition is typically of lower intensity and appears at longer wavelengths, often around 330-360 nm, sometimes extending into the visible region. rsc.org
The chromophoric system of this compound can be analyzed by considering the contributions of the individual substituents to the nitrobenzene core. The nitro group is a strong chromophore, and its conjugation with the benzene ring is the primary determinant of the UV-Vis absorption. The methoxy and fluoro substituents, while having their own absorption bands in the far UV, primarily function to modify the main nitrobenzene absorption bands.
Table 1: Representative UV-Vis Absorption Data for Substituted Nitrobenzenes
| Compound | Solvent | λmax (nm) | Transition Type | Reference |
| Nitrobenzene | Hexane | ~252 | π → π | scilit.com |
| Nitrobenzene | Water | ~268 | π → π | researchgate.net |
| p-Nitroanisole | Not Specified | ~317 | π → π* (Charge Transfer) | spectrabase.com |
| o-Nitrobenzaldehyde | Cyclohexane | ~250, ~300, ~350 | π → π, π → π, n → π* | rsc.org |
Note: This table provides representative data for related compounds to illustrate typical absorption characteristics. Specific experimental data for this compound is not available in the cited literature.
Correlation with Computational UV-Vis Predictions
Computational quantum chemistry methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the electronic absorption spectra of organic molecules and for providing a deeper understanding of the electronic transitions involved. nih.gov For a molecule like this compound, computational studies can elucidate the nature of the excited states and the contributions of different molecular orbitals to the observed UV-Vis absorption bands.
A typical computational approach involves first optimizing the ground-state geometry of the molecule using a suitable level of theory, such as DFT with a functional like B3LYP and an appropriate basis set. unpatti.ac.id Following this, TD-DFT calculations are performed on the optimized geometry to obtain the vertical excitation energies, oscillator strengths, and the corresponding wavelengths of the electronic transitions. The oscillator strength is a theoretical measure of the intensity of an absorption band.
The correlation between the computationally predicted UV-Vis spectrum and the experimental spectrum is generally good for many organic molecules, including substituted nitroaromatics. nih.gov The calculated λmax values are often within a reasonable margin of error of the experimental values. More importantly, the computational results provide a detailed assignment of the electronic transitions. For example, a calculation could confirm that the longest wavelength absorption band is indeed of n → π* character and involves the promotion of an electron from a lone pair on the nitro group to a π* orbital of the aromatic system. Similarly, the calculations can describe the nature of the more intense π → π* transitions, identifying the specific molecular orbitals involved.
For this compound, a computational study would likely predict several electronic transitions in the UV region. The correlation with an experimental spectrum would involve comparing the calculated λmax values and oscillator strengths with the observed absorption maxima and their relative intensities. Discrepancies between the calculated and experimental spectra can often be attributed to solvent effects, which can be modeled computationally using various solvent models, such as the Polarizable Continuum Model (PCM).
While specific computational studies for this compound were not identified in the surveyed literature, the general applicability and success of TD-DFT for predicting the UV-Vis spectra of substituted nitrobenzenes are well-established. Such a study would be invaluable for a detailed analysis of its electronic structure and spectroscopic properties.
Synthetic Utility As a Versatile Building Block in Organic Synthesis Methodology
The predictable reactivity of 1,3-Difluoro-2-methoxy-4-nitrobenzene makes it an ideal precursor for a wide range of complex organic molecules. Its ability to undergo sequential substitutions allows for the controlled introduction of various functional groups.
Synthesis of Heterocyclic Scaffolds
Heterocyclic compounds are fundamental to medicinal chemistry and chemical biology. This compound is a prime candidate for the synthesis of fused heterocyclic systems through reactions with binucleophiles. In these reactions, the two fluorine atoms are displaced in a step-wise or concerted manner to form a new ring fused to the benzene (B151609) core.
For example, reaction with a 1,2-binucleophile like 2-aminophenol (B121084) would proceed via an initial SNAr reaction, followed by an intramolecular cyclization to yield a phenoxazine (B87303) derivative. Similarly, using other binucleophiles can lead to a variety of important heterocyclic scaffolds. The differential reactivity of the two fluorine atoms (the C1 fluorine being para to the nitro group and the C3 fluorine being ortho) could potentially be exploited for selective reactions under carefully controlled conditions.
| Binucleophile | Resulting Heterocyclic Scaffold | Core Application Area |
|---|---|---|
| 1,2-Diaminobenzene | Phenazine Derivative | Dyes, Pharmaceuticals |
| 2-Aminophenol | Phenoxazine Derivative | Pharmaceuticals, Redox Indicators |
| 2-Aminothiophenol | Phenothiazine Derivative | Antipsychotic Drugs, Dyes |
| Ethane-1,2-diol | Dioxane-fused Aromatic | Organic Synthesis Intermediate |
Intermediate in the Preparation of Advanced Aromatic Systems
The presence of two reactive sites allows this compound to serve as a linchpin for building highly substituted, advanced aromatic systems. The fluorine atoms can be displaced sequentially by different nucleophiles, providing a powerful tool for creating molecular complexity in a controlled manner.
This stepwise functionalization is a key strategy in the synthesis of targeted molecules for drug discovery and materials science. For instance, a first substitution could be performed with a primary amine, followed by a second substitution with a thiol. The nitro group can then be chemically modified, for example, by reduction to an amine, which can be further functionalized. This modular approach allows for the generation of a large library of compounds from a single, versatile starting material.
Design and Synthesis of Functional Materials Precursors
The rigid core and reactive handles of this compound make it an excellent starting point for the synthesis of monomers and precursors for functional materials. By reacting it with other molecules containing complementary functional groups, it can be incorporated into larger systems designed for specific properties.
For example, reaction with a bisphenol under SNAr conditions could yield a monomer suitable for polycondensation reactions. The resulting poly(aryl ether) would contain fluoro, methoxy (B1213986), and nitro groups, which could be used to tune the polymer's properties, such as solubility, thermal stability, and refractive index. Subsequent chemical modification of the nitro group on the polymer backbone could install other functionalities, leading to materials for membranes, coatings, or advanced optics.
Applications in Interdisciplinary Chemical Research
The structural motifs accessible from this compound are highly relevant in several areas of interdisciplinary research, including the development of new agrochemicals and advanced materials.
Role in Agrochemistry Research (as intermediates)
This compound serves as an ideal precursor for novel herbicides, fungicides, and insecticides. jmu.edu Through nucleophilic substitution of its fluorine atoms, various toxophores or binding moieties can be introduced. The nitro group can be reduced to an aniline (B41778), a common scaffold in many agrochemicals, which can then be further derivatized to produce the final active ingredient. The combination of fluorine and a nitro group on a benzene ring is a well-established strategy for creating potent agrochemical candidates. jmu.edunbinno.com
Contributions to Materials Science (e.g., liquid crystals, polymers)
The field of materials science constantly seeks new organic molecules with unique electronic and physical properties. The rigid, polarizable structure of the this compound core makes it a promising building block for both liquid crystals and high-performance polymers.
Liquid Crystals: The synthesis of liquid crystals often involves connecting a rigid core unit with flexible alkyl chains. beilstein-journals.org While this compound itself is not a liquid crystal, it can be readily converted into a mesogenic (liquid crystal-forming) molecule. For example, the nitro group could be reduced and then coupled with another aromatic ring bearing a long alkyl tail. The fluorine and methoxy substituents would influence the molecule's dipole moment and packing behavior, which are critical factors in determining its liquid crystalline properties. beilstein-journals.org
Polymers: As a difunctional monomer, this compound can be used in step-growth polymerization to create advanced polymers. Its reaction with bis-nucleophiles (like bisphenols or bis-thiols) via SNAr polymerization can produce poly(aryl ether)s. These polymers are known for their exceptional thermal stability and chemical resistance. The pendant methoxy and nitro groups along the polymer backbone offer sites for post-polymerization modification, allowing for the fine-tuning of material properties for specific applications such as gas separation membranes, dielectric films, or specialty plastics.
| Reactant | Reaction Type | Potential Product Class | Application Field |
|---|---|---|---|
| Piperidine | Nucleophilic Aromatic Substitution (SNAr) | N-Aryl Piperidine Derivative | Pharmaceutical Intermediate |
| Sodium Azide | Nucleophilic Aromatic Substitution (SNAr) | Aryl Azide | Click Chemistry Precursor |
| Bisphenol A | Polycondensation (SNAr) | Poly(aryl ether) | High-Performance Polymer |
| H2 / Pd/C | Nitro Group Reduction | 2,6-Difluoro-3-methoxyaniline (B138209) | Agrochemical/Dye Intermediate |
Conclusion and Future Research Perspectives
Synthesis and Reactivity Summary
The synthesis of 1,3-Difluoro-2-methoxy-4-nitrobenzene is not extensively documented in publicly available literature, suggesting it is a specialty chemical likely prepared on a smaller scale for specific research or industrial purposes. However, its synthesis can be logically inferred from established methodologies for analogous fluorinated nitroaromatic compounds. A plausible synthetic route would involve the nitration of 1,3-difluoro-2-methoxybenzene. The directing effects of the methoxy (B1213986) group (ortho-, para-directing) and the fluorine atoms (ortho-, para-directing but deactivating) would likely lead to the desired product, although the precise reaction conditions, such as the choice of nitrating agent and temperature, would be crucial to optimize the yield and minimize the formation of isomers.
The reactivity of this compound is governed by the interplay of its functional groups. The nitro group strongly deactivates the benzene (B151609) ring towards electrophilic substitution, while simultaneously activating it towards nucleophilic aromatic substitution (SNAr). The fluorine atoms also contribute to the activation of the ring for SNAr reactions, particularly at the positions ortho and para to the nitro group.
Key reactive sites and transformations include:
Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms, particularly the one at the 3-position, are susceptible to displacement by strong nucleophiles. The electron-withdrawing nature of the nitro group and the other fluorine atom facilitates the formation of the stabilizing Meisenheimer complex intermediate.
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using a variety of reagents, such as metal catalysts (e.g., Pd/C) with hydrogen gas, or reducing agents like tin(II) chloride or iron in acidic media. researchgate.netbeilstein-journals.org This transformation opens up a vast array of subsequent chemical modifications, leading to the synthesis of highly functionalized aniline (B41778) derivatives.
Identification of Research Gaps and Unexplored Chemical Transformations
Despite the predictable reactivity of this compound, a thorough exploration of its chemical space is largely absent from the scientific literature. This presents a number of opportunities for further investigation.
Key Research Gaps:
| Research Area | Unexplored Transformations and Opportunities |
| Detailed Synthesis Optimization | A systematic study of the nitration of 1,3-difluoro-2-methoxybenzene to maximize the yield of the desired 4-nitro isomer is needed. Investigation of alternative synthetic routes could also be beneficial. |
| Nucleophilic Aromatic Substitution Scope | The full range of nucleophiles that can effectively displace the fluorine atoms has not been explored. Studies with various oxygen, nitrogen, sulfur, and carbon-based nucleophiles would provide valuable insights into the compound's reactivity and expand its synthetic utility. |
| Cross-Coupling Reactions | The potential of the C-F bonds to participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) remains uninvestigated. Such reactions would enable the introduction of a wide variety of substituents. |
| Ortho-Functionalization | Directed ortho-metalation, guided by the methoxy group, could provide a route to functionalize the C-H bond at the 5-position, a transformation not readily achievable through other means. |
| Photochemical Reactivity | The photochemical properties of this nitroaromatic compound are unknown. Investigation into its behavior under UV irradiation could reveal novel reaction pathways. |
Potential for Advanced Catalytic and Green Chemistry Innovations
The structure of this compound and its derivatives holds significant promise for the development of advanced catalytic systems and the implementation of green chemistry principles.
The reduction of the nitro group to an amine is a key transformation that can be made more sustainable. While traditional methods often employ stoichiometric metal reductants, modern catalytic approaches offer greener alternatives. researchgate.net The development of highly active and selective heterogeneous catalysts for the hydrogenation of this specific substrate could enable cleaner and more efficient production of the corresponding aniline. Furthermore, chemoenzymatic methods, utilizing nitroreductases, present a particularly green and highly selective route to the amine under mild, aqueous conditions. nih.govacs.org
The fluorinated aniline derived from this compound could serve as a precursor to novel ligands for transition metal catalysis. The electronic properties of the fluorine and methoxy substituents could be fine-tuned to modulate the catalytic activity and selectivity of metal complexes in various organic transformations.
In terms of green chemistry, the use of water as a solvent for nucleophilic aromatic substitution reactions on this substrate, where feasible, would significantly reduce the environmental impact compared to traditional organic solvents. rsc.org Additionally, exploring mechanochemical synthesis methods could offer a solvent-free alternative for some transformations. researchgate.net
Integration of Computational and Experimental Methodologies for Rational Design
The rational design of novel derivatives of this compound with tailored properties can be greatly accelerated by the integration of computational and experimental approaches.
Computational Modeling Applications:
| Computational Method | Application in Rational Design |
| Density Functional Theory (DFT) | DFT calculations can be employed to predict the electronic properties of the molecule, such as the electron density distribution, frontier molecular orbital energies (HOMO-LUMO), and electrostatic potential. This information can help to predict the regioselectivity of nucleophilic and electrophilic attacks. |
| Transition State Theory | The calculation of transition state energies for various reaction pathways can provide valuable insights into the reaction mechanisms and help to predict the most favorable reaction conditions. |
| Molecular Docking | For applications in materials science or medicinal chemistry, molecular docking studies can be used to predict the binding affinity and orientation of derivatives within a target protein or material framework. |
| Spectroscopic Prediction | Computational methods can predict spectroscopic data (e.g., NMR, IR spectra), which can aid in the characterization of newly synthesized compounds. |
By combining the predictive power of computational chemistry with targeted experimental validation, researchers can efficiently screen potential derivatives and reaction conditions, thereby reducing the time and resources required for the development of new functional molecules based on the this compound scaffold. This synergistic approach is crucial for unlocking the full potential of this and other complex organic molecules in various scientific and technological fields.
Q & A
Basic Questions
Q. What safety protocols are critical when handling 1,3-Difluoro-2-methoxy-4-nitrobenzene?
- Methodological Answer :
- Use PPE (nitrile gloves, safety goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact.
- Store waste in designated containers and dispose via certified hazardous waste services.
- Install safety showers and eyewash stations in the lab. Emergency protocols should include immediate decontamination and medical consultation for exposure .
Q. What synthetic routes are effective for preparing this compound?
- Methodological Answer :
- Step 1 : Methoxy introduction via nucleophilic substitution using NaH or K₂CO₃ in DMF/DMSO .
- Step 2 : Fluorination with HF or F₂ precursors under controlled temperature (40–60°C) .
- Step 3 : Nitration using HNO₃/H₂SO₄ at 0–5°C to prevent over-nitration.
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) .
Q. How should researchers store this compound to ensure stability?
- Methodological Answer :
- Store under inert gas (N₂ or Ar) at 2–8°C in amber vials to prevent photodegradation.
- Monitor for decomposition via periodic HPLC analysis (C18 column, UV detection at 254 nm) .
Advanced Research Questions
Q. How can computational tools predict regioselectivity in substitution reactions of this compound?
- Methodological Answer :
- Use density functional theory (DFT) to model electron density distribution. The nitro group (-NO₂) is meta-directing, while methoxy (-OCH₃) is ortho/para-directing.
- Validate predictions with kinetic studies (e.g., competitive reactions with nucleophiles like NH₃ or CN⁻) and characterize products via ¹⁹F/¹³C NMR .
Q. What advanced techniques resolve contradictions in reported reaction yields for fluorination steps?
- Methodological Answer :
- Design of Experiments (DOE) : Vary temperature, catalyst (e.g., KF vs. CsF), and solvent polarity (DMF vs. THF) to identify optimal conditions.
- Analytical Validation : Compare yields using GC-MS (for volatile intermediates) and LC-MS (for non-volatile products). Cross-reference with NIST spectral libraries .
Q. How do electronic effects of substituents influence spectroscopic characterization?
- Methodological Answer :
- ¹⁹F NMR : Chemical shifts correlate with electron-withdrawing effects (e.g., -NO₂ deshields adjacent F atoms).
- X-ray Photoelectron Spectroscopy (XPS) : Quantify electron density changes at fluorine and nitro groups.
- IR Spectroscopy : Monitor vibrational modes of -NO₂ (asymmetric stretch ~1520 cm⁻¹) and C-F (stretch ~1100 cm⁻¹) .
Q. What strategies mitigate byproduct formation during nitration?
- Methodological Answer :
- Temperature Control : Maintain reaction below 5°C to suppress dinitro byproducts.
- Catalyst Screening : Use H₂SO₄ as a protonating agent to enhance nitronium ion (NO₂⁺) selectivity.
- In Situ Monitoring : Employ ReactIR to track nitration progress and terminate reactions at 80–85% conversion .
Data Contradiction Analysis
Q. How to address conflicting literature data on the compound’s solubility in polar solvents?
- Methodological Answer :
- Solubility Testing : Use shake-flask method with HPLC quantification. Test solvents (e.g., DMSO, acetonitrile) at 25°C under controlled humidity.
- Statistical Analysis : Apply ANOVA to compare results across labs, accounting for impurities (e.g., residual DMF) detected via GC-MS .
Methodological Tables
Table 1 : Key Synthetic Conditions and Analytical Techniques
Table 2 : Safety and Storage Guidelines
| Parameter | Recommendation | Reference |
|---|---|---|
| PPE | Nitrile gloves, goggles, respirator | |
| Storage Temperature | 2–8°C under Argon | |
| Decomposition Signs | Yellowing or precipitate formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
